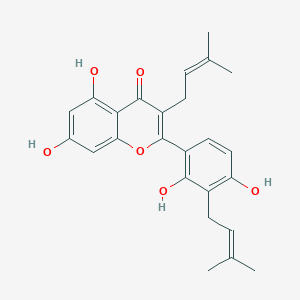

Kuwanon T

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O6/c1-13(2)5-7-16-19(27)10-9-17(23(16)29)25-18(8-6-14(3)4)24(30)22-20(28)11-15(26)12-21(22)31-25/h5-6,9-12,26-29H,7-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KATQHJZHAFCFAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)CC=C(C)C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Kuwanon T

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kuwanon T, a prenylated flavonoid isolated from the root bark of Morus alba (white mulberry), has emerged as a molecule of significant interest due to its potent biological activities. This document provides a comprehensive technical overview of the established mechanisms of action of this compound, with a primary focus on its well-documented anti-inflammatory properties and a brief discussion on its potential anti-cancer activities. The information presented herein is collated from peer-reviewed scientific literature and is intended to serve as a detailed resource for researchers in pharmacology and drug development. This guide includes quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways involved.

Core Mechanism of Action: Dual Modulation of Inflammatory Pathways

The primary mechanism of action of this compound revolves around its ability to modulate key signaling pathways that are central to the inflammatory response. It exerts its anti-inflammatory effects through a dual approach: the inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway and the simultaneous activation of the protective Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) antioxidant response pathway.[1][2]

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling cascade is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), the activation of NF-κB leads to the production of inflammatory mediators.[1]

This compound has been demonstrated to effectively inactivate the NF-κB signaling pathway.[1] By preventing the activation and subsequent nuclear translocation of NF-κB subunits, this compound effectively halts the transcription of NF-κB target genes. This leads to a significant reduction in the expression and release of key inflammatory molecules, including:

-

Pro-inflammatory Enzymes: Inducible nitric oxide synthase (iNOS) and Cyclooxygenase-2 (COX-2).

-

Inflammatory Mediators: Nitric Oxide (NO) and Prostaglandin E2 (PGE2).

-

Pro-inflammatory Cytokines: Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[1]

The inhibition of these mediators is a critical component of this compound's anti-inflammatory efficacy.

Activation of the Nrf2/HO-1 Signaling Pathway

In addition to suppressing pro-inflammatory signaling, this compound also enhances the cellular antioxidant defense system by activating the Nrf2/HO-1 pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under basal conditions, Nrf2 is sequestered in the cytoplasm. Upon stimulation by compounds like this compound, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.[1] One of the most critical of these genes is HMOX1, which encodes for Heme Oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and antioxidant properties.[1] The induction of HO-1 by this compound contributes significantly to the resolution of inflammation, creating a multi-faceted anti-inflammatory profile.[1][2]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

Diagram 1: Inhibition of NF-κB Pathway by this compound

Caption: this compound inhibits the LPS-induced activation of the IKK complex, preventing NF-κB translocation.

Diagram 2: Activation of Nrf2/HO-1 Pathway by this compound

Caption: this compound promotes the dissociation of Nrf2 from Keap1, leading to HO-1 expression.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various inflammatory markers in lipopolysaccharide (LPS)-stimulated murine macrophage (RAW 264.7) and microglial (BV2) cells.

Table 1: Effect of this compound on Cell Viability

| Cell Line | Concentration (µM) | Viability Effect |

|---|---|---|

| BV2 | Up to 40 | No significant toxicity |

| 80 | Toxic effects observed | |

| RAW 264.7 | Up to 40 | No significant toxicity |

| 80 | Toxic effects observed |

Data derived from MTT assays performed over 48 hours.[1]

Table 2: Inhibitory Effects of this compound on Pro-inflammatory Mediators in LPS-Stimulated Macrophages (RAW 264.7) and Microglia (BV2)

| Mediator | Cell Line | This compound Concentration (µM) | Observed Effect |

|---|---|---|---|

| Nitric Oxide (NO) | BV2 | 10, 20, 40 | Significant, dose-dependent inhibition |

| RAW 264.7 | 10, 20, 40 | Significant, dose-dependent inhibition | |

| Prostaglandin E2 (PGE2) | BV2 | 10, 20, 40 | Significant, dose-dependent inhibition |

| RAW 264.7 | 10, 20, 40 | Significant, dose-dependent inhibition | |

| Interleukin-6 (IL-6) | BV2 | 10, 20, 40 | Significant, dose-dependent inhibition |

| RAW 264.7 | 10, 20, 40 | Significant, dose-dependent inhibition | |

| Tumor Necrosis Factor-α (TNF-α) | BV2 | 10, 20, 40 | Significant, dose-dependent inhibition |

| RAW 264.7 | 10, 20, 40 | Significant, dose-dependent inhibition |

Note: Specific IC50 values for the inhibition of these mediators by this compound are not explicitly stated in the reviewed literature. The data indicates a strong dose-response relationship.[1]

Potential Anti-Cancer Activity

While the anti-inflammatory mechanisms of this compound are well-characterized, its role as an anti-cancer agent is less defined, with much of the existing research focused on the related compound, Kuwanon C.[3][4] However, studies have indicated that flavonoids with two isopentenyl groups, such as this compound and Kuwanon C, exhibit higher anti-proliferative activity against HeLa cervical cancer cells compared to flavonoids with one or no isopentenyl groups.[4] This suggests a potential anti-cancer role for this compound that warrants further investigation to elucidate the specific molecular targets and signaling pathways involved. At present, detailed mechanistic data and specific IC50 values for this compound's cytotoxicity against cancer cell lines are not widely available in the literature.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the mechanism of action of this compound.

Cell Culture and Viability Assay (MTT)

-

Cell Lines: RAW 264.7 (murine macrophages) and BV2 (murine microglia).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well.

-

Incubate for 24 hours to allow for cell adherence.

-

Treat cells with various concentrations of this compound (e.g., 10, 20, 40, 80 µM) for 48 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Remove the supernatant and add 100 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control group.

-

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Workflow Diagram:

Caption: Workflow for the determination of nitric oxide production using the Griess assay.

-

Protocol:

-

Seed RAW 264.7 or BV2 cells in a 96-well plate.

-

Pre-treat cells with desired concentrations of this compound for 2 hours.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.

-

Incubate the plate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm. The nitrite concentration is determined from a sodium nitrite standard curve.

-

Cytokine Measurement (ELISA)

-

Protocol (for TNF-α and IL-6):

-

Seed cells in a 24-well plate and grow to confluence.

-

Pre-treat cells with this compound for 2 hours, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatants and centrifuge to remove debris.

-

Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Western Blot for NF-κB and Nrf2 Nuclear Translocation

-

Protocol:

-

Cell Lysis and Fractionation:

-

Treat cells with this compound for the indicated time, with or without LPS stimulation.

-

Harvest the cells and lyse them using a cytoplasmic extraction buffer.

-

Centrifuge to pellet the nuclei and collect the supernatant (cytoplasmic fraction).

-

Wash the nuclear pellet and lyse with a nuclear extraction buffer.

-

Centrifuge to remove debris and collect the supernatant (nuclear fraction).

-

-

Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear fractions using a BCA protein assay.

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (e.g., 30 µg) onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against NF-κB p65 or Nrf2 overnight at 4°C. Use antibodies for loading controls (e.g., β-actin for cytoplasmic and Lamin B or PCNA for nuclear fractions).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software (e.g., ImageJ).

-

-

Conclusion

This compound demonstrates a robust and multi-pronged anti-inflammatory mechanism of action, primarily through the targeted inhibition of the pro-inflammatory NF-κB pathway and the activation of the cytoprotective Nrf2/HO-1 axis. This dual activity makes it a compelling candidate for further investigation in the context of inflammatory diseases. While preliminary evidence suggests potential anti-proliferative effects, its mechanism as an anti-cancer agent is not yet well understood and requires dedicated research to ascertain its therapeutic potential in oncology. The data and protocols provided in this guide offer a solid foundation for researchers aiming to explore the pharmacological applications of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Kuwanon T: A Technical Guide to its Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kuwanon T, a prenylated flavonoid, is a significant bioactive compound isolated from the root bark of Morus alba L. (white mulberry). This document provides a comprehensive technical overview of the methodologies for its extraction, isolation, and purification. It also delves into its known biological activities, particularly its anti-inflammatory effects, and the associated signaling pathways. The information presented herein is intended to serve as a detailed resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Source Material

The primary source of this compound is the root bark of Morus alba L., a plant belonging to the Moraceae family.[1] Various compounds have been isolated from this plant, including flavonoids, 2-arylbenzofurans, and other polyphenols.[1]

Experimental Protocols

The isolation of this compound from Morus alba root bark is a multi-step process involving extraction, solvent partitioning, and sequential chromatographic separations. The following protocol is a synthesized methodology based on established procedures for the isolation of flavonoids from this source.

Extraction and Solvent Partitioning

-

Preparation of Plant Material : Dried root bark of Morus alba is ground into a coarse powder to increase the surface area for solvent extraction.

-

Extraction : The powdered root bark is extracted with aqueous methanol (typically 80%) at room temperature. This process is usually repeated multiple times to ensure exhaustive extraction of the target compounds.

-

Solvent Partitioning : The resulting methanolic extract is concentrated under reduced pressure to yield a crude extract. This crude extract is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH). This compound, being a moderately polar flavonoid, is typically enriched in the ethyl acetate fraction.[1]

Chromatographic Purification

The ethyl acetate fraction, which is rich in this compound and other flavonoids, is subjected to a series of column chromatography steps for purification.

-

Silica Gel Column Chromatography :

-

Stationary Phase : Silica gel (typically 70-230 mesh).

-

Mobile Phase : A gradient solvent system is commonly employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform-methanol or n-hexane-ethyl acetate.

-

Procedure : The dried ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto the column. The column is then eluted with the gradient solvent system, and fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing this compound are pooled.

-

-

ODS (Octadecylsilane) Column Chromatography :

-

Stationary Phase : ODS (C18) reversed-phase silica gel.

-

Mobile Phase : A gradient of methanol-water is typically used.

-

Procedure : The semi-purified fractions from the silica gel column are dissolved in a suitable solvent and loaded onto the ODS column. Elution with a methanol-water gradient allows for the separation of compounds based on their hydrophobicity. Fractions are collected and analyzed by TLC or HPLC.

-

-

Sephadex LH-20 Column Chromatography :

-

Stationary Phase : Sephadex LH-20.

-

Mobile Phase : Typically, methanol or an ethanol-water mixture is used.

-

Procedure : This step is often used for final purification. The fractions containing this compound are concentrated and applied to a Sephadex LH-20 column. Elution with the appropriate solvent separates compounds based on molecular size and polarity, yielding purified this compound.

-

Data Presentation

Quantitative Data

| Parameter | Value/Range | Source |

| Yield | Not explicitly reported in the reviewed literature. | - |

| Purity | ≥97% (as part of a group of isolated compounds) | [2] |

| Molecular Formula | C25H26O6 | |

| Molecular Weight | 422.47 g/mol |

Spectroscopic Data for Structural Elucidation

| Spectroscopic Technique | Key Data |

| ¹H-NMR (Proton NMR) | Data not fully available in the reviewed literature. |

| ¹³C-NMR (Carbon NMR) | Data not fully available in the reviewed literature. |

| Mass Spectrometry (MS) | Data not fully available in the reviewed literature. |

Visualizations

Experimental Workflow for this compound Isolation

Caption: A flowchart illustrating the key stages in the isolation of this compound from Morus alba root bark.

Signaling Pathways Modulated by this compound

This compound has been shown to exert anti-inflammatory effects by modulating the NF-κB and Nrf2/HO-1 signaling pathways.[1]

Caption: The modulatory effects of this compound on the NF-κB and Nrf2/HO-1 signaling pathways.

Conclusion

This technical guide provides a consolidated overview of the sourcing and isolation of this compound from Morus alba, intended to aid researchers in its further investigation. The outlined experimental protocols, while based on established methods, may require optimization for specific laboratory conditions and starting materials. The elucidation of the signaling pathways involved in its anti-inflammatory activity highlights its potential as a lead compound for the development of novel therapeutic agents. Further research is warranted to fully characterize its pharmacological profile and to develop standardized and scalable methods for its production.

References

Kuwanon T: A Technical Overview for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Kuwanon T, an isoprenylated flavonoid isolated from the root bark of Morus alba (white mulberry). This document consolidates key technical data, including its chemical properties, biological activity, and mechanisms of action, to support ongoing and future research and development efforts.

Core Chemical and Physical Properties

This compound is a notable compound with significant therapeutic potential, particularly in the realm of anti-inflammatory and neuroprotective applications.

| Property | Value | Source |

| CAS Number | 100187-66-4 | [1][2][3] |

| Molecular Formula | C25H26O6 | [1][2] |

| Molecular Weight | 422.47 g/mol | [1][2] |

| Biological Activity | Protective effects on t-BHP-induced oxidative stress | [1][3] |

| EC50 | 30.32 μM | [1][3] |

Molecular Structure

Caption: 2D Chemical Structure of this compound.

Anti-inflammatory Mechanism of Action

This compound has been shown to exert its anti-inflammatory effects through the modulation of key signaling pathways, specifically the NF-κB and Nrf2/HO-1 pathways.[4]

NF-κB Signaling Pathway

In inflammatory conditions, stimuli such as lipopolysaccharide (LPS) can lead to the excessive activation of macrophages and microglial cells. This activation triggers the NF-κB signaling pathway, resulting in the production of pro-inflammatory mediators. This compound has been demonstrated to inhibit this pathway.[4]

Nrf2/HO-1 Signaling Pathway

Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm. Upon activation, Nrf2 translocates to the nucleus, where it binds to the antioxidant response element (ARE), leading to the expression of antioxidant genes, including heme oxygenase-1 (HO-1). This compound has been found to induce the expression of HO-1 through the activation of Nrf2.[4]

Experimental Protocols

The following are summaries of key experimental protocols used to evaluate the anti-inflammatory effects of this compound.

Cell Culture and Viability Assay

-

Cell Lines: BV2 (microglial cells) and RAW264.7 (macrophages).

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Viability Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells are treated with varying concentrations of this compound for a specified period, followed by the addition of MTT solution. The resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

Measurement of Pro-inflammatory Mediators

-

Nitric Oxide (NO) Production: NO production is measured in the culture supernatants using the Griess reagent.

-

Prostaglandin E2 (PGE2), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) Production: The levels of these pro-inflammatory cytokines in the cell culture supernatants are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits.

Western Blot Analysis

Western blotting is employed to determine the protein expression levels of key inflammatory and signaling molecules, such as iNOS, COX-2, NF-κB, Nrf2, and HO-1.

-

Cell Lysis: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with specific primary antibodies overnight at 4°C, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound presents a promising natural compound for the development of novel therapeutics targeting inflammatory diseases. Its well-defined mechanism of action, involving the dual regulation of the NF-κB and Nrf2/HO-1 signaling pathways, provides a solid foundation for further preclinical and clinical investigations. The experimental protocols outlined in this guide offer a standardized approach for researchers to explore the full therapeutic potential of this compound.

References

A Technical Guide to the In Vitro Antioxidant Activity of Kuwanon T

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antioxidant properties of Kuwanon T, an isoprenylated flavonoid isolated from the root bark of Morus alba (white mulberry). This document synthesizes available research data, details relevant experimental methodologies, and illustrates key molecular pathways to support further investigation and drug development efforts.

Quantitative Analysis of Antioxidant Efficacy

This compound has demonstrated significant protective effects against oxidative stress in cellular models. The available quantitative data from in vitro studies are summarized below.

| Assay Type | Metric | Result | Cell Line / System | Reference |

| tert-Butyl hydroperoxide (t-BHP)-induced Oxidative Stress | EC₅₀ | 30.32 μM | Not Specified | [1][2][3] |

Note: EC₅₀ (Half-maximal effective concentration) represents the concentration of this compound required to elicit 50% of the maximum protective effect against t-BHP-induced oxidative stress.

Mechanism of Action: Signaling Pathway Activation

Beyond direct radical scavenging, this compound exerts its antioxidant effects by modulating intracellular signaling pathways. A primary mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[4]

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[4] Upon stimulation by compounds like this compound or in the presence of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. Inside the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant genes, initiating their transcription.[4] This leads to the upregulation of protective enzymes such as Heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and others, fortifying the cell's defense against oxidative damage.[4]

Standardized Experimental Protocols

The following sections detail the methodologies for standard in vitro antioxidant capacity assays, which are fundamental for evaluating compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to neutralize the stable DPPH radical. The reduction of DPPH is observed as a color change from deep violet to pale yellow, measured spectrophotometrically.[5][6]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Test compound (this compound)

-

Positive control (e.g., Ascorbic Acid, Trolox, or Gallic Acid)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or UV-Vis spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should be freshly made and kept in the dark to prevent degradation.[6]

-

Sample Preparation: Prepare a series of concentrations of this compound and the positive control in the same solvent.

-

Reaction Mixture: In a 96-well plate, add a specific volume of the sample or standard solution to each well. Then, add the DPPH working solution. A typical ratio is 1:2 or 1:3 for sample to DPPH solution.[7]

-

Incubation: Incubate the plate in the dark at room temperature for a defined period (typically 30 minutes).[6][8]

-

Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically 515-517 nm).[7][8]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

% Inhibition = [(A_control - A_sample) / A_control] * 100

-

Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the inhibition percentage against the sample concentrations.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay evaluates the capacity of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in its decolorization, which is measured spectrophotometrically.[9][10]

Materials:

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

Test compound (this compound)

-

Positive control (e.g., Trolox)

-

UV-Vis spectrophotometer

Procedure:

-

Preparation of ABTS•+ Stock Solution: Prepare an aqueous solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM). Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure the complete formation of the radical cation.[11]

-

Preparation of ABTS•+ Working Solution: Before use, dilute the stock solution with a suitable solvent (like ethanol or PBS) to an absorbance of approximately 0.70 (± 0.02) at 734 nm.[12]

-

Sample Preparation: Prepare various concentrations of this compound and the positive control.

-

Reaction: Add a small volume of the sample or standard to a larger volume of the ABTS•+ working solution.

-

Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes).[9]

-

Measurement: Record the decrease in absorbance at 734 nm.[12]

-

Calculation: The scavenging activity is calculated similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium.[13]

Materials:

-

Acetate buffer (300 mM, pH 3.6)

-

2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM in water)

-

Test compound (this compound)

-

Standard (e.g., FeSO₄·7H₂O or Trolox)

-

Water bath (37°C)

-

UV-Vis spectrophotometer

Procedure:

-

Preparation of FRAP Reagent: Freshly prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[14]

-

Sample Preparation: Prepare different concentrations of this compound and the standard.

-

Reaction: Mix a small aliquot of the sample, standard, or blank (solvent) with the FRAP reagent.[14]

-

Incubation: Incubate the mixture at 37°C for a defined period (typically 4 to 30 minutes).[15][16]

-

Measurement: Measure the absorbance of the blue-colored complex at 593 nm.[17]

-

Calculation: Construct a calibration curve using the standard (e.g., Fe²⁺). The FRAP value of the sample is determined from this curve and is typically expressed as µmol of Fe²⁺ equivalents per gram or liter of the sample.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. abmole.com [abmole.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Paper-based DPPH Assay for Antioxidant Activity Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DPPH Radical Scavenging Assay [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Re-evaluation of ABTS*+ Assay for Total Antioxidant Capacity of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 13. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Macroporous Resin Recovery of Antioxidant Polyphenol Compounds from Red Onion (Allium cepa L.) Peel - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]

Methodological & Application

Application Note: Quantitative Determination of Kuwanon T in Plant Extracts by High-Performance Liquid Chromatography (HPLC)

Abstract

This application note presents a detailed and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Kuwanon T in plant extracts, particularly from Morus alba (white mulberry) root bark. This compound, a prenylated flavonoid, has garnered significant interest for its potential pharmacological activities. This method provides a reliable and reproducible approach for the quality control and standardization of plant-based products containing this bioactive compound. The protocol outlines sample preparation, chromatographic conditions, and method validation parameters, including linearity, precision, accuracy, and limits of detection and quantification.

Introduction

This compound is a bioactive isoprenylated flavonoid predominantly found in the root bark of Morus alba.[1] This compound has been the subject of research for its potential therapeutic properties. As interest in natural product-based pharmaceuticals and nutraceuticals grows, the need for robust analytical methods to ensure the quality and consistency of these products is paramount. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of phytochemicals in complex plant extracts.[2][3] This document provides a comprehensive protocol for the quantification of this compound, aimed at researchers, scientists, and professionals in the field of drug development and natural product analysis.

Experimental Protocol

Sample Preparation: Extraction of this compound from Morus alba Root Bark

-

Grinding: Dry the root bark of Morus alba at 40-50°C and grind it into a fine powder (approximately 40-60 mesh).

-

Extraction Solvent: Prepare an extraction solvent of methanol, water, and formic acid in the ratio of 50:45:5 (v/v/v).[4]

-

Extraction Procedure:

-

Accurately weigh 1.0 g of the powdered plant material.

-

Add 20 mL of the extraction solvent.

-

Sonication-assisted extraction is recommended for 30 minutes at room temperature to enhance extraction efficiency.

-

Alternatively, macerate the sample for 24 hours with occasional shaking.

-

-

Filtration and Concentration:

-

Centrifuge the extract at 4000 rpm for 15 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into a clean collection vial.

-

For analysis, the filtered extract can be directly injected if the concentration of this compound is within the linear range of the calibration curve. If necessary, the extract can be concentrated under reduced pressure at 40°C.

-

-

Final Preparation: Reconstitute the dried extract with the mobile phase to a known concentration (e.g., 1 mg/mL) before HPLC analysis.

HPLC Instrumentation and Conditions

A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this analysis.

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: 0.2% Formic acid in WaterB: Methanol |

| Gradient Elution | 0-10 min: 15-30% B10-45 min: 30-50% B45-50 min: 50-80% B50-55 min: 80-95% B55-60 min: 100% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 257 nm[5] |

Preparation of Standard Solutions

-

Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1000 µg/mL.

-

Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[6]

Data Presentation

Table 1: HPLC Method Validation Parameters for this compound Quantification

| Validation Parameter | Result |

| Linearity (Concentration Range) | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Precision (%RSD) | |

| - Intra-day | < 2% |

| - Inter-day | < 2% |

| Accuracy (Recovery %) | 98 - 102% |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

Note: The values presented in Table 1 are typical expected values for a validated HPLC method for flavonoid quantification and should be experimentally determined.

Workflow Diagram

Caption: Experimental workflow for this compound quantification.

Conclusion

The HPLC method described in this application note is a reliable and robust tool for the quantification of this compound in plant extracts. The detailed protocol for sample preparation, chromatographic separation, and method validation provides a comprehensive guide for researchers and industry professionals. This method can be effectively implemented for the quality control of raw materials and finished products containing Morus alba extracts, ensuring their safety, efficacy, and consistency.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. phcog.com [phcog.com]

- 4. Qualitative and quantitative analysis of flavonoids from 12 species of Korean mulberry leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Application of Kuwanon T in Neurodegenerative Disease Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD) are characterized by the progressive loss of neuronal structure and function. A key pathological feature underlying these conditions is chronic neuroinflammation, which is largely mediated by activated microglia, the resident immune cells of the central nervous system. Consequently, therapeutic strategies aimed at modulating microglial activation and subsequent inflammatory responses are of significant interest. Kuwanon T, a prenylflavonoid isolated from the root bark of Morus alba, has emerged as a potential candidate for neuroinflammatory diseases due to its potent anti-inflammatory properties.[1] This document provides detailed application notes and protocols for studying the effects of this compound in relevant in vitro models of neuroinflammation.

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the dual regulation of two key signaling pathways: the NF-κB pathway and the Nrf2/HO-1 pathway.[1] In activated microglial cells, this compound has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE₂), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[1] It achieves this by suppressing the activation of the NF-κB signaling pathway, which is a central regulator of inflammatory gene expression.[1] Concurrently, this compound activates the Nrf2 signaling pathway, leading to the translocation of Nrf2 into the nucleus and the subsequent upregulation of the antioxidant enzyme heme oxygenase-1 (HO-1).[1] This induction of HO-1 contributes significantly to its anti-inflammatory and cytoprotective effects.[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound in lipopolysaccharide (LPS)-stimulated BV2 microglial cells, a common in vitro model for neuroinflammation.

Table 1: Effect of this compound on Pro-inflammatory Mediator Production

| Mediator | Cell Line | This compound Concentration (µM) | Inhibition (%) vs. LPS-only |

| Nitric Oxide (NO) | BV2 | 10 | Significant Inhibition |

| 20 | Significant Inhibition | ||

| Prostaglandin E₂ (PGE₂) | BV2 | 10 | Significant Inhibition |

| 20 | Significant Inhibition | ||

| Interleukin-6 (IL-6) | BV2 | 10 | Significant Inhibition |

| 20 | Significant Inhibition | ||

| TNF-α | BV2 | 10 | Significant Inhibition |

| 20 | Significant Inhibition |

Data synthesized from figures in Jo, Y.G., et al. (2020).[1] "Significant Inhibition" indicates a statistically significant decrease compared to the LPS-treated control group as reported in the study.

Table 2: Effect of this compound on Pro-inflammatory Enzyme and Antioxidant Protein Expression

| Protein | Cell Line | This compound Concentration (µM) | Effect on Expression |

| iNOS | BV2 | 10, 20 | Decreased |

| COX-2 | BV2 | 10, 20 | Decreased |

| HO-1 | BV2 | 10, 20 | Increased |

| Nrf2 (nuclear) | BV2 | 10, 20 | Increased |

Data synthesized from figures in Jo, Y.G., et al. (2020).[1] These results are based on Western blot analysis.

Key Experimental Protocols

The following are detailed protocols for evaluating the anti-inflammatory effects of this compound in an in vitro model of neuroinflammation.

Protocol 1: BV2 Microglial Cell Culture and Treatment

-

Cell Culture: Culture BV2 microglial cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed BV2 cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for ELISAs, 6-well for Western blotting) at a density that allows for approximately 80-90% confluency at the time of treatment.

-

This compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 20 µM). Ensure the final DMSO concentration in the culture medium is non-toxic (typically ≤ 0.1%).

-

Treatment:

-

Pre-treat the BV2 cells with varying concentrations of this compound for 2 hours.

-

Following pre-treatment, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response.

-

Incubate the cells for the desired time period (e.g., 24 hours for mediator production analysis, shorter time points for signaling pathway analysis).

-

Include appropriate controls: a vehicle control group (medium + DMSO), and an LPS-only control group (medium + DMSO + LPS).

-

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)

-

Sample Collection: After the 24-hour incubation period, collect the cell culture supernatant from each well.

-

Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Reaction: Mix 50 µL of the collected cell supernatant with 50 µL of the Griess reagent in a 96-well plate.

-

Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

Protocol 3: Pro-inflammatory Cytokine Measurement (ELISA)

-

Sample Collection: Collect the cell culture supernatant after the 24-hour incubation period. Centrifuge to remove any cellular debris.

-

ELISA Procedure: Perform Enzyme-Linked Immunosorbent Assays (ELISAs) for TNF-α and IL-6 according to the manufacturer's instructions for the specific kits being used.

-

Quantification: Create a standard curve using the provided recombinant cytokine standards. Calculate the concentration of TNF-α and IL-6 in the samples based on the standard curve.

Protocol 4: Western Blot Analysis for Protein Expression

-

Cell Lysis: After the designated treatment time, wash the cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay, such as the Bradford or BCA assay.

-

Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a sodium dodecyl sulfate-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., iNOS, COX-2, p-NF-κB p65, Nrf2, HO-1, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize using an imaging system.

-

Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin. For nuclear translocation studies (Nrf2), separate nuclear and cytoplasmic fractions prior to lysis.

Visualizations

References

Application Notes: Kuwanon T as a Potential Therapeutic Agent for Skin Aging

Introduction

Skin aging is a complex biological process influenced by intrinsic factors (e.g., genetics, cellular metabolism) and extrinsic factors (e.g., UV radiation, pollution).[1][2] These factors contribute to the visible signs of aging, such as wrinkles, hyperpigmentation, and loss of elasticity, primarily through mechanisms like oxidative stress, inflammation, and the degradation of the extracellular matrix (ECM).[3][4] Kuwanon T, a flavonoid isolated from the root bark of the mulberry tree (Morus alba), has emerged as a promising candidate for mitigating skin aging due to its potent anti-inflammatory and anti-melanogenic properties.[5][6] These notes provide a comprehensive overview of the mechanisms of action of this compound and detailed protocols for its investigation.

Mechanism of Action

This compound exerts its anti-aging effects through multiple pathways, primarily by inhibiting inflammatory responses and regulating melanin synthesis.

1. Anti-Inflammatory Effects

Chronic inflammation is a key driver of skin aging, accelerating the degradation of collagen and elastin.[4] this compound has been shown to suppress inflammatory processes in skin-relevant cell models. It significantly inhibits the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated cells.[5][6]

This anti-inflammatory activity is mediated through the regulation of two key signaling pathways:

-

NF-κB Pathway: this compound inhibits the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that governs the expression of many pro-inflammatory genes, including iNOS and COX-2.[5][6][7] By preventing the translocation of NF-κB subunits into the nucleus, this compound downregulates the inflammatory cascade.

-

Nrf2/HO-1 Pathway: this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[5][6] Activated Nrf2 translocates to the nucleus and induces the expression of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1). HO-1 plays a crucial role in suppressing inflammation, and the anti-inflammatory effects of this compound are partly dependent on its induction.[5][6]

2. Anti-Melanogenic Effects

Hyperpigmentation is a common sign of photoaging. Melanin synthesis is primarily regulated by the enzyme tyrosinase.[8] this compound, along with its related compound Sanggenon T, demonstrates significant depigmenting effects.[9] It inhibits melanogenesis by downregulating the Microphthalmia-associated transcription factor (MITF), a key regulator of melanogenic enzymes.[9] This leads to a decrease in the production of tyrosinase and related proteins (TRP-1, TRP-2), ultimately reducing melanin synthesis.[9]

Quantitative Data Summary

The following tables summarize the reported efficacy of this compound in in-vitro models.

Table 1: Anti-Inflammatory Activity of this compound

| Parameter | Cell Line | Concentration | % Inhibition / Effect | Reference |

|---|---|---|---|---|

| NO Production | BV2 Microglia | 10 µM | ~45% inhibition | [5] |

| 20 µM | ~70% inhibition | [5] | ||

| 40 µM | ~85% inhibition | [5] | ||

| RAW264.7 Macrophages | 10 µM | ~30% inhibition | [5] | |

| 20 µM | ~55% inhibition | [5] | ||

| 40 µM | ~75% inhibition | [5] | ||

| PGE₂ Production | RAW264.7 Macrophages | 40 µM | Significant inhibition | [5] |

| TNF-α Production | RAW264.7 Macrophages | 40 µM | Significant inhibition | [5] |

| IL-6 Production | RAW264.7 Macrophages | 40 µM | Significant inhibition | [5] |

| Cell Viability | BV2 & RAW264.7 | Up to 40 µM | No significant cytotoxicity |[5] |

Table 2: Anti-Melanogenic Activity of this compound

| Parameter | Cell Line | Effect | Reference |

|---|---|---|---|

| Melanin Synthesis | B16 & Melan-a cells | Significant depigmenting effect | [9] |

| MITF Expression | Melan-a cells | Downregulation at transcription & translation level | [9] |

| Tyrosinase Family | Melan-a cells | Suppressed via MITF downregulation |[9] |

Experimental Protocols

Detailed methodologies are provided for key experiments to assess the anti-aging potential of this compound.

Protocol 1: Cell Culture and Treatment

-

Cell Lines: Use relevant cell lines such as human keratinocytes (HaCaT), murine macrophages (RAW264.7), or human dermal fibroblasts (NHDF).

-

Culture Conditions: Culture cells in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Seeding: Seed cells into multi-well plates (e.g., 96-well for viability, 24-well for protein/RNA extraction) at a density that allows for ~80% confluency at the time of the experiment.

-

Treatment:

-

Prepare stock solutions of this compound in DMSO. The final concentration of DMSO in the culture medium should be non-toxic (typically <0.1%).

-

Pre-treat cells with various concentrations of this compound (e.g., 1, 10, 20, 40 µM) for 1-2 hours.

-

Induce an aging-related stimulus. For inflammation, stimulate with LPS (1 µg/mL) for 24 hours.[5] For photoaging studies, irradiate with UVB.

-

Protocol 2: Cell Viability (MTT Assay)

This assay assesses the cytotoxicity of this compound.[5][10]

-

After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.[10]

-

Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control group.

Protocol 3: Measurement of Nitric Oxide (NO) Production (Griess Assay)

This protocol quantifies NO production, an indicator of inflammation.[5]

-

After cell treatment, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration using a sodium nitrite standard curve.

Protocol 4: Quantification of Pro-inflammatory Cytokines (ELISA)

This protocol measures the secretion of cytokines like TNF-α and IL-6.[11][12]

-

Collect cell culture supernatants after treatment.

-

Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the specific cytokine of interest (e.g., TNF-α, IL-6).

-

Follow the manufacturer's instructions, which typically involve:

-

Coating a 96-well plate with a capture antibody.

-

Adding standards and samples (supernatants).

-

Adding a detection antibody.

-

Adding a substrate solution (e.g., TMB) to produce a colorimetric signal.

-

Stopping the reaction and measuring absorbance at the appropriate wavelength.

-

-

Calculate cytokine concentrations based on the standard curve.

Protocol 5: Western Blot Analysis for Protein Expression

This protocol is used to measure the levels of key proteins in signaling pathways (e.g., p-NF-κB, iNOS, HO-1).[11][12]

-

Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., anti-iNOS, anti-COX-2, anti-p-NF-κB, anti-HO-1, anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using software like ImageJ and normalize to a loading control (e.g., β-actin).

References

- 1. Mechanisms of skin aging [redalyc.org]

- 2. mdpi.com [mdpi.com]

- 3. Exploring mechanisms of skin aging: insights for clinical treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NF-κB signaling in skin aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of tyrosinase as the determinant of pigmentation in cultured human melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The depigmenting effect of natural resorcinol type polyphenols Kuwanon O and Sanggenon T from the roots of morus australis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vitro Determination of the Skin Anti-Aging Potential of Four-Component Plant-Based Ingredient - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-Allergic and Anti-Inflammatory Effects of Kuwanon G and Morusin on MC/9 Mast Cells and HaCaT Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Application Notes and Protocols for the Preparation of Kuwanon T Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and application of stock solutions of Kuwanon T, an isoprenylated flavonoid isolated from the root bark of Morus alba.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. This data is essential for accurate stock solution preparation and experimental design.

| Property | Value | Source |

| CAS Number | 100187-66-4 | [1][2] |

| Molecular Formula | C₂₅H₂₆O₆ | [2] |

| Molecular Weight | 422.47 g/mol | [2] |

| Appearance | Powder | [2] |

| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate | [2] |

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO), a common solvent for in vitro cell-based assays.

Materials and Equipment

-

This compound powder (purity >98%)

-

Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

-

Analytical balance

-

Microcentrifuge tubes or amber glass vials

-

Pipettes and sterile pipette tips

-

Vortex mixer

-

Ultrasonic bath (optional)

Experimental Protocol

-

Determine the Required Mass:

-

Use the molecular weight of this compound (422.47 g/mol ) to calculate the mass required for your desired stock concentration and volume.

-

Formula: Mass (mg) = Desired Volume (mL) × Desired Concentration (mM) × Molecular Weight ( g/mol ) / 1000

-

Example for 1 mL of 10 mM stock: Mass (mg) = 1 mL × 10 mmol/L × 422.47 g/mol = 4.22 mg

-

-

Weighing this compound:

-

Tare the analytical balance with a clean microcentrifuge tube or weighing paper.

-

Carefully weigh out the calculated mass (e.g., 4.22 mg) of this compound powder and transfer it into a sterile microcentrifuge tube or amber vial.

-

-

Dissolving in DMSO:

-

Add the desired volume of DMSO (e.g., 1 mL) to the tube containing the this compound powder.

-

Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.

-

For higher concentrations or if solubility is an issue, brief warming at 37°C or sonication in an ultrasonic bath can facilitate dissolution[2].

-

-

Storage and Handling:

-

It is recommended to prepare fresh solutions for immediate use[2].

-

If storage is necessary, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots in tightly sealed amber vials or tubes at -20°C for several months[2].

-

Before use, allow the frozen stock solution to thaw completely at room temperature for at least one hour before opening the vial[2].

-

Stock Solution Dilution Calculator

The following table provides pre-calculated volumes to aid in the preparation of common stock concentrations.

| Target Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |

| 1 mM | 2.367 mL | 11.835 mL | 23.670 mL |

| 5 mM | 0.473 mL | 2.367 mL | 4.734 mL |

| 10 mM | 0.237 mL | 1.184 mL | 2.367 mL |

| 50 mM | 0.047 mL | 0.237 mL | 0.473 mL |

Data adapted from BioCrick[2].

Application Example: In Vitro Anti-Inflammatory Assay

This protocol details the use of a this compound stock solution to investigate its anti-inflammatory effects on macrophage cells stimulated with lipopolysaccharide (LPS).

Experimental Protocol

-

Cell Culture:

-

Seed RAW264.7 macrophage cells in a 96-well plate at a suitable density (e.g., 5 x 10⁴ cells/well).

-

Incubate the cells at 37°C in a 5% CO₂ humidified incubator until they reach approximately 70-80% confluency.

-

-

Preparation of Working Solutions:

-

Prepare serial dilutions of the 10 mM this compound stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 20 µM).

-

Important: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure the vehicle control wells receive the same final concentration of DMSO as the treatment wells.

-

-

Cell Treatment and Stimulation:

-

Remove the old medium from the cells.

-

Pre-treat the cells by adding the prepared this compound working solutions for a period of 2-3 hours[3].

-

After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response[3]. Include control groups (untreated cells, cells treated with DMSO vehicle + LPS, cells treated with this compound alone).

-

-

Endpoint Analysis:

-

After the 24-hour incubation, collect the cell culture supernatant.

-

Analyze the supernatant for inflammatory markers such as Nitric Oxide (NO) using the Griess reagent, or pro-inflammatory cytokines (e.g., TNF-α, IL-6) and Prostaglandin E2 (PGE₂) using ELISA kits[3].

-

Experimental Workflow Diagram

Caption: Workflow for an in vitro anti-inflammatory assay.

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects primarily through the modulation of the NF-κB and Nrf2 signaling pathways[3][4][5]. It inhibits the pro-inflammatory NF-κB pathway while activating the antioxidant Nrf2 pathway.

NF-κB and Nrf2 Signaling Diagram

Caption: this compound's dual modulatory role on signaling pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS:100187-66-4 | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Evaluating the Bioavailability of Kuwanon T

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kuwanon T is a prenylated flavonoid found in the root bark of Morus alba (white mulberry), a plant with a long history of use in traditional medicine. Like many flavonoids, this compound exhibits a range of promising biological activities in preclinical studies. However, the therapeutic potential of any compound is contingent upon its ability to reach the systemic circulation and target tissues in sufficient concentrations. Flavonoids, in general, are known for their often low and variable oral bioavailability, which can be a significant hurdle in drug development.[1][2][3] Therefore, a thorough evaluation of the bioavailability of this compound is a critical step in its journey from a promising phytochemical to a potential therapeutic agent.

These application notes provide a comprehensive overview of the state-of-the-art methods for assessing the bioavailability of this compound, catering to researchers in academia and the pharmaceutical industry. The protocols detailed herein cover in vitro, in vivo, and in silico approaches, offering a multi-faceted strategy to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Factors Influencing Flavonoid Bioavailability

The oral bioavailability of flavonoids like this compound is a complex process governed by several physiological and chemical factors. A simplified representation of this process is illustrated below.

Caption: Key physiological barriers affecting the oral bioavailability of flavonoids.

In Vitro Methods: Intestinal Permeability

In vitro models are indispensable for the initial screening of a compound's potential for intestinal absorption.[4] The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the most widely accepted in vitro model for predicting human oral drug absorption.[5] These cells differentiate into a monolayer of polarized enterocytes, forming tight junctions and expressing transporter proteins and metabolic enzymes representative of the small intestine.[5]

Protocol: Caco-2 Permeability Assay

This protocol outlines the steps to assess the bidirectional permeability of this compound across a Caco-2 cell monolayer.

1. Caco-2 Cell Culture and Monolayer Formation:

-

Culture Caco-2 cells in Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids (NEAA), and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[6]

-

Seed the Caco-2 cells onto Transwell® inserts (e.g., 12-well format) at a density of approximately 8 x 10^4 cells/cm².[6]

-

Maintain the cell culture for 19-21 days to allow for differentiation and the formation of a confluent monolayer.[6] Change the culture medium every other day for the first 14 days and daily thereafter.[6]

-

Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). A TEER value above 300 Ω·cm² generally indicates a well-formed monolayer.[7]

2. Permeability Assay:

-

Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it in HBSS to the desired final concentration (e.g., 10-100 µM), ensuring the final solvent concentration does not affect cell viability.

-

Apical to Basolateral (A-B) Transport: Add the this compound solution to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.

-

Basolateral to Apical (B-A) Transport: Add the this compound solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.

-

Incubate the plates at 37°C on an orbital shaker.

-

Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with an equal volume of fresh HBSS.

-

At the end of the experiment, collect samples from both the donor and receiver chambers.

3. Sample Analysis:

-

Quantify the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][8]

4. Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:

-

Papp = (dQ/dt) / (A * C0)

-

Where dQ/dt is the steady-state flux of the compound across the monolayer, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.

-

-

Calculate the efflux ratio:

-

Efflux Ratio = Papp (B-A) / Papp (A-B)

-

An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[6]

-

Caption: Workflow for the Caco-2 cell permeability assay.

Table 1: Representative Permeability Data for Different Flavonoids in Caco-2 Cells

| Flavonoid | Papp (A-B) (x 10⁻⁶ cm/s) | Efflux Ratio | Predicted Absorption |

| Quercetin | 1.70 ± 0.11[5] | ~1 | Low to Moderate |

| Genistein | >10[6] | ~1 | High |

| Kaempferol | ~1.5 - 20[5] | ~1 | Moderate to High |

| Hesperetin | >10[6] | ~1 | High |

| Rutin | <1[9] | >2 | Low |

Note: Data are compiled from various sources and should be used for comparative purposes only. Experimental conditions can significantly influence these values.

In Vivo Methods: Pharmacokinetic Studies

In vivo studies in animal models, most commonly rodents, are essential for determining the overall oral bioavailability and understanding the complete ADME profile of a compound.[10] These studies provide key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC).[10][11]

Protocol: Rodent Pharmacokinetic Study

This protocol describes a typical pharmacokinetic study in rats following oral and intravenous administration of this compound.

1. Animal Model and Dosing:

-

Use adult male Sprague-Dawley or Wistar rats. Acclimatize the animals for at least one week before the experiment.

-

Divide the animals into two groups: an oral (PO) administration group and an intravenous (IV) administration group.

-

For the PO group, administer this compound (e.g., suspended in 0.5% carboxymethylcellulose) by oral gavage at a predetermined dose.

-

For the IV group, administer a lower dose of this compound (solubilized in a suitable vehicle, e.g., a mixture of saline, ethanol, and polyethylene glycol) via the tail vein.

2. Blood Sampling:

-

Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

-

Centrifuge the blood samples to separate the plasma and store the plasma at -80°C until analysis.

3. Sample Preparation and Analysis:

-

Prepare plasma samples for analysis, which may involve protein precipitation or liquid-liquid extraction.[12]

-

Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[12][13] This technique offers high sensitivity and selectivity for detecting low concentrations of the analyte and its potential metabolites in a complex biological matrix.[13][14]

4. Pharmacokinetic Analysis:

-

Plot the mean plasma concentration of this compound versus time for both PO and IV routes.

-

Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software.[11]

-

Calculate the absolute oral bioavailability (F%) using the following formula:

-

F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

-

Caption: General workflow for an in vivo pharmacokinetic study in rodents.

Table 2: Example Pharmacokinetic Parameters for Selected Flavonoids in Rats

| Flavonoid | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC₀-∞ (ng·h/mL) | Oral Bioavailability (%) |

| Kaempferol | 50 (Oral) | PO | 25.5 ± 6.3 | 0.5 | 130.4 ± 34.2 | 13.03[15] |

| Tanshinone IIA | 20 (Oral) | PO | 45.3 ± 8.7 | 0.25 | 135.2 ± 21.4 | ~5 |

| Genistein | 10 (Oral) | PO | ~1500 | ~1 | ~6000 | ~15-20 |

Note: This table presents illustrative data from different studies and is intended for comparative purposes. Actual values for this compound will need to be determined experimentally.

In Silico Methods: ADMET Prediction

In silico tools and computational models have become increasingly valuable in the early stages of drug discovery for predicting the ADME and toxicity (ADMET) properties of compounds.[16][17] These methods can provide rapid and cost-effective initial assessments of a compound's drug-likeness and potential bioavailability issues.[18][19]

Protocol: In Silico ADMET Prediction

1. Compound Input:

-

Obtain the 2D or 3D structure of this compound in a suitable format (e.g., SMILES or SDF).

2. Software and Web Servers:

-

Utilize various commercially available software packages (e.g., Schrödinger QikProp, GastroPlus™) or free web-based servers (e.g., SwissADME, pkCSM) for ADMET prediction.[17][19]

3. Prediction of Key Parameters:

-

Physicochemical Properties: Molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and number of hydrogen bond donors and acceptors.

-

Absorption: Human intestinal absorption (HIA), Caco-2 permeability, and P-glycoprotein substrate/inhibitor prediction.

-

Distribution: Blood-brain barrier (BBB) penetration and plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) enzyme inhibition/substrate prediction.

-

Excretion: Prediction of total clearance.

-

Toxicity: Ames test for mutagenicity and hepatotoxicity prediction.

-

Drug-likeness: Evaluation based on rules such as Lipinski's Rule of Five.[16]

4. Data Interpretation:

-

Analyze the predicted parameters to identify potential liabilities for this compound's bioavailability. For example, high lipophilicity might suggest poor solubility, while prediction as a P-gp substrate could indicate high efflux back into the intestinal lumen.

Table 3: Predicted ADMET Properties for a Hypothetical Flavonoid

| Parameter | Predicted Value | Interpretation |

| Molecular Weight | < 500 Da | Favorable (Lipinski's Rule) |

| logP | 2.0 - 4.0 | Optimal for absorption |

| TPSA | < 140 Ų | Good cell permeability |

| H-bond Donors | < 5 | Favorable (Lipinski's Rule) |

| H-bond Acceptors | < 10 | Favorable (Lipinski's Rule) |

| Human Intestinal Absorption | > 80% | High absorption predicted |

| Caco-2 Permeability (logPapp) | > -5.15 cm/s | High permeability predicted |

| P-gp Substrate | No | Low risk of efflux |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| Ames Toxicity | Negative | Non-mutagenic |

Note: These are example parameters and values. The actual in silico profile of this compound needs to be generated using appropriate software.

Conclusion

The evaluation of this compound's bioavailability requires a multi-pronged approach that combines the predictive power of in silico models with the detailed mechanistic insights from in vitro assays and the definitive systemic data from in vivo studies. The protocols and data presented in these application notes provide a robust framework for researchers to comprehensively characterize the pharmacokinetic profile of this compound. A thorough understanding of its bioavailability is paramount for guiding future formulation strategies, designing meaningful efficacy and toxicology studies, and ultimately determining the clinical viability of this promising natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement [mdpi.com]

- 3. Dietary flavonoids: bioavailability, metabolic effects, and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro bioavailability and cellular bioactivity studies of flavonoids and flavonoid-rich plant extracts: questions, considerations and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. edepot.wur.nl [edepot.wur.nl]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of bioavailability by different methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Pharmacokinetics, Tissue Distribution and Excretion of Paeonol and Its Major Metabolites in Rats Provide a Further Insight Into Paeonol Effectiveness [frontiersin.org]

- 12. Development of an LC-MS/MS method for quantification of two pairs of isomeric flavonoid glycosides and other ones in rat plasma: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Characterization and Quantification by LC-MS/MS of the Chemical Components of the Heating Products of the Flavonoids Extract in Pollen Typhae for Transformation Rule Exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. LC-Q-TOF-MS/MS detection of food flavonoids: principle, methodology, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Production, Characterization and Evaluation of Kaempferol Nanosuspension for Improving Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. phcogj.com [phcogj.com]

- 18. mdpi.com [mdpi.com]